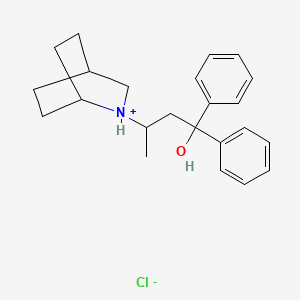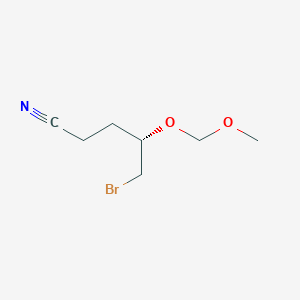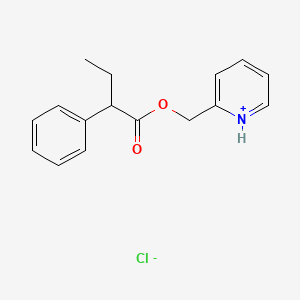
Ethylenebis(9-fluorenyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenebis(9-fluorenyl)zirconium dichloride is a metallocene compound that features a zirconium atom coordinated to two 9-fluorenyl groups and two chloride ions
Métodos De Preparación
Ethylenebis(9-fluorenyl)zirconium dichloride can be synthesized through a reaction involving zirconium tetrachloride and 9-fluorenyl lithium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general synthetic route involves the following steps:
- Preparation of 9-fluorenyl lithium by reacting 9-fluorenyl with lithium metal.
- Reaction of 9-fluorenyl lithium with zirconium tetrachloride to form this compound.
Análisis De Reacciones Químicas
Ethylenebis(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The zirconium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Polymerization: This compound is particularly noted for its ability to catalyze the polymerization of olefins, such as ethylene and propylene, to form high molecular weight polymers.
Common reagents used in these reactions include alkylating agents, reducing agents, and olefins. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethylenebis(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research, particularly in the field of polymer chemistry. Some of its notable applications include:
Catalysis: It is used as a catalyst in the polymerization of olefins to produce polyethylene and polypropylene.
Material Science: The polymers produced using this catalyst have unique properties that are useful in various industrial applications.
Organometallic Chemistry: It serves as a model compound for studying the behavior of metallocene catalysts and their interactions with different substrates
Mecanismo De Acción
The mechanism by which ethylenebis(9-fluorenyl)zirconium dichloride exerts its catalytic effects involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond. This process is repeated, leading to the formation of long polymer chains. The molecular targets involved in this mechanism are the olefin molecules, and the pathways include coordination and insertion steps .
Comparación Con Compuestos Similares
Ethylenebis(9-fluorenyl)zirconium dichloride can be compared to other metallocene compounds such as:
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but with cyclopentadienyl ligands instead of 9-fluorenyl.
Ethylenebis(indenyl)zirconium dichloride: Features indenyl ligands, which can influence the catalytic activity and selectivity.
Dimethylsilylenebis(indenyl)zirconium dichloride: Contains a dimethylsilylene bridge, affecting the steric and electronic properties of the catalyst.
The uniqueness of this compound lies in its specific ligand environment, which can lead to different catalytic behaviors and polymer properties compared to other metallocenes.
Propiedades
Fórmula molecular |
C28H20Cl2Zr |
|---|---|
Peso molecular |
518.6 g/mol |
InChI |
InChI=1S/C28H20.2ClH.Zr/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28;;;/h1-16H,17-18H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
NQUACBYLPJTHRF-UHFFFAOYSA-L |
SMILES canónico |
C1=C[C]2[C]3C=CC=C[C]3[C]([C]2C=C1)CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


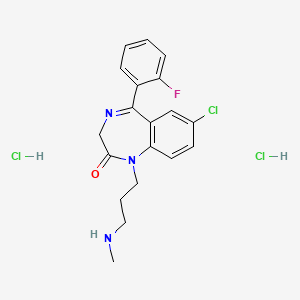

![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
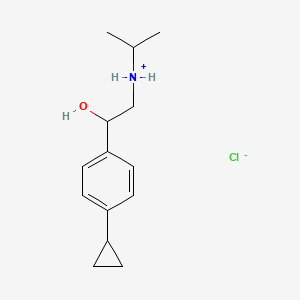
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
